1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione is a heterocyclic compound characterized by the presence of both morpholine and imidazolidine rings. This compound is notable for its potential applications in medicinal chemistry and materials science. It is classified as a thione due to the presence of a sulfur atom double-bonded to a carbon atom within its structure, which imparts unique chemical properties.
The synthesis of 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione typically involves the reaction of morpholine with imidazolidine-2-thione. A common method includes using sodium hydride as a base to deprotonate morpholine, followed by nucleophilic substitution with imidazolidine-2-thione. This reaction is generally conducted under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure high yields of the desired product .
In industrial settings, continuous flow reactors may be employed to maintain consistent reaction conditions and improve yield. The optimization of reaction parameters, including temperature and catalyst selection, can enhance the efficiency of the synthesis process .
The molecular formula of 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione is C12H20N4S, with a molecular weight of 252.38 g/mol. The compound features a thione functional group (–C=S) attached to an imidazolidine ring and two morpholine groups.
The structural representation can be illustrated using SMILES notation: C1COCCN1CC2N=C(S)N(C2)CCN(C(C)C)C
. The InChI key for this compound is GQHMQBISJZJXAZ-UHFFFAOYSA-N
, which provides a unique identifier for database searching .
1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione can undergo various chemical reactions:
The specific conditions for these reactions depend on the reagents used and may require particular solvents or temperatures to optimize yields and selectivity.
The mechanism of action for 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione involves its interaction with biological targets such as enzymes or receptors. This compound may bind to specific sites on these macromolecules, altering their activity and leading to various biological effects. For instance, its potential antimicrobial properties could stem from inhibition of key metabolic pathways in pathogens .
1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione is typically a solid at room temperature. Its solubility varies depending on the solvent used; it is generally soluble in polar solvents due to the presence of nitrogen and sulfur atoms in its structure.
This compound exhibits stability under normal laboratory conditions but may undergo hydrolysis in highly acidic or basic environments. Its reactivity profile allows it to participate in diverse chemical transformations, making it valuable in synthetic organic chemistry .
1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione has several notable applications:
Heterocyclic compounds represent a cornerstone of medicinal chemistry, with nitrogen- and sulfur-containing rings exhibiting exceptional bioactivity profiles. Among these, the imidazolidine-2-thione scaffold—a saturated five-membered ring featuring two nitrogen atoms at 1- and 3-positions and a thiocarbonyl group at position 2—has emerged as a pharmacophore of significant interest. The introduction of morpholinylmethyl substituents at the N1 and N3 positions yields 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione (CAS No. 1600-66-4, C₁₃H₂₄N₄O₂S), a compound that synergizes the conformational flexibility of morpholine with the hydrogen-bonding capabilities of the thione moiety. This molecular architecture enhances water solubility and bioavailability, crucial for pharmacological efficacy. Morpholine's presence contributes to membrane permeability due to its moderate basicity and hydrogen-bond accepting properties, positioning this compound as a versatile intermediate for drug discovery targeting infectious diseases and cancer [4] [9].
Imidazolidine-2-thiones belong to the broader class of saturated imidazole derivatives, characterized by a non-aromatic, reduced ring system that enhances structural flexibility compared to their aromatic counterparts. The thiourea-like functional group (–N–C(=S)–N–) within this scaffold enables diverse binding modes with biological targets through hydrogen bonding or coordination with metal ions. The molecular framework of 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione features:
Table 1: Structural Comparison of Key Morpholine-Containing Heterocycles
Compound Name | Core Structure | Morpholine Substitution Pattern | Molecular Formula | CAS Number |
---|---|---|---|---|
1,3-Bis(morpholin-4-ylmethyl)imidazolidine-2-thione | Imidazolidine-2-thione | N1,N3-Di(morpholin-4-ylmethyl) | C₁₃H₂₄N₄O₂S | 1600-66-4 |
1-(Morpholin-4-ylmethyl)-3H-benzimidazole-2-thione | Benzimidazole-2-thione | N1-(Morpholin-4-ylmethyl) | C₁₂H₁₅N₃OS | 2133313 |
1,3-Di-morpholin-4-yl-2-O-tolyl-prop-2-en-1-thione | Enethione | N1,N3-Di(morpholin-4-yl) | C₁₈H₂₄N₂O₂S | 5377148 |
1,3-Bis(morpholin-4-ylmethyl)imidazo[4,5-b]pyridin-2-one | Imidazopyridinone | N1,N3-Di(morpholin-4-ylmethyl) | C₁₆H₂₃N₅O₃ | 3070168 |
The strategic incorporation of morpholine into heterocyclic frameworks began accelerating in the late 20th century, driven by the need to optimize pharmacokinetic properties of drug candidates. Morpholine's balanced hydrophilicity-lipophilicity and metabolic stability made it an attractive substituent. Early synthetic routes to imidazolidine-2-thiones relied on condensation of ethylenediamine derivatives with carbon disulfide or thiophosgene, yielding unsubstituted or symmetrically alkylated analogs [9].
The pivotal advancement came with the adoption of Mannich reactions, enabling direct introduction of morpholinylmethyl groups at nitrogen centers. This method, exemplified by the reaction of imidazolidine-2-thione with formaldehyde and morpholine, provided efficient access to 1,3-Bis-morpholin-4-ylmethyl derivatives. Industrial-scale production (e.g., by Weifang Yangxu Group Co.) now utilizes optimized Mannich protocols, achieving high purity (>99%) and throughput capacities exceeding 100,000 kg/month [4].
Patent literature reveals escalating interest in morpholinylmethyl-imidazolidinethiones for immunomodulation. For instance, derivatives featured in EP0200134A2 (1986) were explored as 5,6-dihydroimidazo[2,1-b]thiazole-2-carboxamide precursors with immunomodulating activities, though specific 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione applications remained emergent at that stage. The late 1990s–2000s saw diversification into antimicrobial and anticancer applications, leveraging the morpholine moiety's ability to enhance tissue penetration and modulate enzyme inhibition [6].
Thione-functionalized imidazolidines exhibit broad bioactivity, attributed to their metal-chelating capacity, nucleophilicity, and structural mimicry of biomolecules. The 1,3-Bis-morpholin-4-ylmethyl substitution amplifies these properties:
Antimicrobial Potential: Salman et al. demonstrated that S-alkylated imidazolidine-2-thiones exhibit potent activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) pathogens. The morpholinylmethyl groups likely enhance cell wall penetration via protonation in acidic bacterial microenvironments, facilitating accumulation. Analogous compounds showed MIC values ranging from 8–64 µg/mL, comparable to first-line antibiotics [5].
Antioxidant Activity: Radical scavenging assays (e.g., DPPH) reveal that electron-rich sulfur and nitrogen atoms in imidazolidine-2-thiones donate electrons to stabilize free radicals. Morpholine’s oxygen atoms may further participate in radical sequestration, with reported IC₅₀ values of structurally related compounds falling between 20–50 µM [5] [9].
Anticancer Mechanisms: While direct studies on 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione are limited, structurally similar morpholine-containing heterocycles (e.g., imidazo[4,5-b]pyridines) inhibit kinases and apoptosis regulators. The compound’s potential lies in disrupting microtubule assembly or tyrosine kinase signaling, as observed with analogs like combretastatin derivatives (IC₅₀: 0.21–1.4 µM) [9].
Enzyme Inhibition: The thiocarbonyl group acts as a hydrogen-bond acceptor toward catalytic residues in enzymes. For example, fatty acid amide hydrolase (FAAH) is inhibited by 5,5-diphenyl-2-thioxoimidazolidin-4-ones, suggesting potential for neuroinflammatory disorders. Morpholine substituents could enhance binding to hydrophobic enzyme pockets [9].
Table 2: Synthetic Routes to 1,3-Bis-morpholin-4-ylmethyl-imidazolidine-2-thione and Analogues
Method | Reagents/Conditions | Yield | Advantages/Limitations | Reference |
---|---|---|---|---|
Classical Mannich Reaction | Imidazolidine-2-thione + HCHO + Morpholine, reflux, EtOH, 6–12 h | 70–85% | High atom economy; scalable; requires purification | [4] [9] |
Heterogeneous Catalysis | Ethylenediamine + CS₂ + Morpholine over ZnO/Al₂O₃, 100°C, 2 h | 65% | One-pot; reusable catalyst; moderate yield | [9] |
Isothiocyanate Route | PEG-supported isothiocyanate + N-aminoethylmorpholine, microwave, 120°C | 78% | Combinatorial synthesis; high purity; specialized reagents | [9] |
S-Alkylation Followed by Amination | S-Benzyl-imidazolidinethione + Morpholine, CuI catalyst, 110°C | 60% | Step-intensive; allows asymmetric synthesis | [5] |
Table 3: Documented Biological Activities of Imidazolidine-2-thione Derivatives
Biological Activity | Test System/Model | Key Findings | Potency (Notable Examples) | Reference |
---|---|---|---|---|
Antibacterial | Staphylococcus aureus, Escherichia coli | Disruption of cell membrane integrity; Gram-positive preference | MIC: 8–32 µg/mL (S. aureus) | [5] [9] |
Antifungal | Candida albicans, Aspergillus fumigatus | Inhibition of ergosterol biosynthesis | IC₅₀: 12–45 µM | [5] |
Antioxidant | DPPH radical scavenging assay | Electron donation from sulfur/nitrogen atoms | IC₅₀: 20–50 µM | [5] [9] |
Anticancer (Indirect) | HL-60, MCF-7 cancer cell lines | Tubulin polymerization inhibition; kinase suppression | IC₅₀: 0.21–15.39 µM (related derivatives) | |
Enzyme Inhibition | Fatty Acid Amide Hydrolase (FAAH) | Competitive inhibition at catalytic site | Kᵢ: ~5 µM (5,5-diphenyl analogs) | [9] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7